N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine - 168835-91-4

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Catalog Number: EVT-2526165
CAS Number: 168835-91-4
Molecular Formula: C16H14IN3O2
Molecular Weight: 407.211
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine is a synthetic compound belonging to the quinazoline class of heterocyclic compounds. Quinazolines are a significant group of heterocyclic compounds with a broad range of biological activities, making them valuable in medicinal chemistry. N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine has shown potential as a lead compound for developing dual inhibitors of Bruton’s Tyrosine Kinase (BTK) [].

Applications

The primary application for N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, as suggested by the literature, is as a lead compound in the development of novel dual inhibitors targeting both wild-type BTK and the drug-resistant C481S mutant []. This potential stems from its identified ability to inhibit both forms of the enzyme with comparable potency in virtual screening studies.

N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (DW-8)

    Compound Description: DW-8 is a novel 4-anilinoquinazoline analog that demonstrates potent anticancer efficacy, particularly against colorectal cancer cell lines (HCT116, HT29, and SW620) []. It induces apoptosis via intrinsic pathways, leading to cell cycle arrest at the G2 phase, activation of caspases, nuclear fragmentation, and increased reactive oxygen species (ROS) levels [].

    Relevance: DW-8 shares the core quinazoline structure with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine. Both compounds possess a 6,7-dimethoxy substitution on the quinazoline ring, but DW-8 features a 3-chloro-4-fluorophenyl group at the 4-amino position, compared to the 4-iodophenyl group in the target compound []. This structural similarity suggests that both compounds may exhibit similar binding affinities and biological activities, particularly related to anticancer properties.

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-chloroprazosin hydrochloride)

    Compound Description: This compound serves as a valuable internal standard in the quantitative analysis of the drug prazosin in human plasma []. It is particularly useful for determining prazosin levels during pharmacokinetic studies.

    Relevance: 8-chloroprazosin hydrochloride and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine both belong to the quinazoline class, sharing the core heterocyclic structure. While the target compound is a simple 4-aminoquinazoline derivative, 8-chloroprazosin hydrochloride features a more complex 2-[4-(2-furoyl)piperazin-1-yl] substituent at the 2-position and a chlorine atom at the 8-position []. This connection highlights the diversity within the quinazoline family and its potential for diverse pharmacological applications.

N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine

    Compound Description: This compound, along with its derivatives, represents a novel class of quinazoline derivatives designed as potential anticancer agents []. These molecules are structurally similar to erlotinib, a known tyrosine kinase inhibitor.

    Relevance: This compound and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine share the core quinazoline scaffold and aniline substitution at the 4-position. The key difference lies in the alkoxy groups at positions 6 and 7: the related compound has bis(2-methoxyethoxy) groups, whereas the target compound has dimethoxy groups []. This comparison emphasizes the importance of substituent modifications in modulating the pharmacological properties of quinazoline-based compounds.

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)quinazolin-4-amine Derivatives

    Compound Description: This series of quinazoline derivatives exhibits potent inhibitory activity against P-glycoprotein (P-gp) []. P-gp is often overexpressed in drug-resistant cancer cells, pumping out chemotherapeutic drugs and reducing treatment efficacy. These compounds, therefore, hold promise for overcoming multidrug resistance (MDR) in cancer treatment [].

    Relevance: These derivatives share the core quinazoline scaffold with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, with both featuring a phenyl group at the 4-amino position []. The presence of the 6,7-dimethoxy-3,4-dihydroisoquinolin moiety in the related compounds distinguishes them, potentially contributing to their P-gp inhibitory activity.

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

    Compound Description: CP-100,356 is a diaminoquinazoline derivative that acts as a dual inhibitor of MDR1 and BCRP efflux transporters []. These transporters play a role in drug efflux, and their inhibition can enhance the efficacy of co-administered drugs. CP-100,356's selective inhibition of efflux transporters, without affecting major drug-metabolizing enzymes like CYP3A4, makes it a valuable tool in drug discovery for assessing the impact of these transporters on oral drug absorption [].

4-(4-Hydroxyphenylamino)-6,7-dimethoxyquinazolin-1-ium Chloride Methanol Solvate

    Compound Description: This compound is notable for its inhibitory activity against Janus kinase 3 (JAK3) []. JAK3 plays a crucial role in immune cell signaling, and its inhibition is a therapeutic strategy for inflammatory and autoimmune diseases.

    Relevance: This compound and N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine are both 4-aminoquinazoline derivatives with 6,7-dimethoxy substituents []. The presence of a hydroxyl group on the 4-anilino substituent in the related compound differentiates its structure.

N-(4-Chlorophenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine monohydrate

    Compound Description: This compound is structurally characterized by its crystal structure, revealing intramolecular hydrogen bonding that contributes to its planar conformation [].

6,7‐Dimeth­oxy‐N‐[3‐(trifluoro­meth­yl)phenyl]quinazolin‐4‐amine ethanol disolvate

    Compound Description: This compound is synthesized efficiently using microwave irradiation [].

    Relevance: This compound is structurally analogous to N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine, sharing the core 6,7-dimethoxyquinazolin-4-amine structure. The key difference lies in the substitution on the phenyl ring at the 4-amino position: a 3-trifluoromethyl group in the related compound versus a 4-iodo group in the target compound []. This comparison highlights the possibility of exploring different halogen and substituent combinations on the phenyl ring to fine-tune the compound's properties.

Tris(4-iodophenyl)amine

    Compound Description: Tris(4-iodophenyl)amine serves as a crucial intermediate in synthesizing materials with two-photon absorption properties []. These materials have applications in fields like optical data storage and microscopy.

    Relevance: While not a direct quinazoline derivative, tris(4-iodophenyl)amine shares the 4-iodophenyl motif with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine []. This structural similarity highlights the utility of the 4-iodophenyl group in different chemical contexts and for achieving specific material properties.

2-Trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-amine Derivatives

    Compound Description: These derivatives, particularly the R-enantiomer, exhibit promising antitumor activity against the MCF-7 breast cancer cell line, surpassing the potency of gefitinib [].

    Relevance: Although not quinazolines, these compounds share structural similarities with N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine in terms of their heterocyclic core and the presence of a substituted amine at a similar position relative to the heterocyclic nitrogen [].

    Compound Description: This series of compounds was designed as potential anxiolytic and antidepressant agents [].

    Relevance: These derivatives are structurally related to N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine as they share the core 6,7-dimethoxyquinazoline scaffold. The presence of a substituted benzyl and propyl group at the 2,4-diamine in the related compounds distinguishes them, potentially contributing to their anxiolytic and antidepressant activities [].

6,7-dimethoxyquinazoline-2,4(1H,3H)-dione derivatives

    Compound Description: This series of compounds, containing a quinazoline residue condensed with short alkyl amines, has been studied for its potential antimicrobial and anticancer activities [, ].

N-(closo-1,7-dicarbadodecaboran(12)-9-yl)-6,7-dimethoxy-2-(3,4,5-trimethoxyphenyl)-quinazolin-4-amine (DMQCd)

    Compound Description: DMQCd is a carboranyl quinazoline derivative designed as a potent and non-toxic inhibitor of the breast cancer resistance protein (BCRP) [].

6,7-dimethoxy-N-(pyridin-3-yl)quinazolin-4-amine (12)

    Compound Description: This compound is a modified version of N-(3,5-dimethoxyphenyl)-6,7-dimethoxyquinazolin-4-amine (1) designed to possess improved physicochemical properties while retaining potent inhibitory activity against Bruton's tyrosine kinase (BTK), including the drug-resistant C481S mutant [].

Properties

CAS Number

168835-91-4

Product Name

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

IUPAC Name

N-(4-iodophenyl)-6,7-dimethoxyquinazolin-4-amine

Molecular Formula

C16H14IN3O2

Molecular Weight

407.211

InChI

InChI=1S/C16H14IN3O2/c1-21-14-7-12-13(8-15(14)22-2)18-9-19-16(12)20-11-5-3-10(17)4-6-11/h3-9H,1-2H3,(H,18,19,20)

InChI Key

FFWVHYVZQRMERB-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)I)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.